(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine
Description
(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine is a chiral amine derivative featuring a trifluoromethoxy-substituted phenyl group attached to an allylamine backbone. The trifluoromethoxy group (-OCF₃) is a key structural motif known for enhancing metabolic stability and lipophilicity in medicinal chemistry, while the allylamine moiety may contribute to reactivity or binding interactions in biological systems .
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
(1S)-1-[4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h2-6,9H,1,14H2/t9-/m0/s1 |
InChI Key |
XTGBPFBHBXSWRY-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)OC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of (1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens . The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Structural and Functional Differences
Core Scaffold Variability The target compound’s allylamine backbone contrasts with the pyrazolo-pyrimidine core in 21g-I and ester/carbamate frameworks in patent analogs . Pyrazolo-pyrimidines, however, are common in kinase inhibitors due to their ATP-binding mimicry .
Substituent Effects
- The 4-(trifluoromethoxy)phenyl group in the target compound and 21g-I enhances electron-withdrawing effects and metabolic resistance compared to trifluoromethyl (-CF₃) groups in patent-derived esters . This difference may influence target selectivity or pharmacokinetics.
Stereochemical Complexity
Hypothetical Pharmacokinetic and Pharmacodynamic Insights
- Lipophilicity: The trifluoromethoxy group in the target compound likely increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
- Target Engagement : The allylamine’s nucleophilic nature may facilitate covalent binding to enzymes (e.g., transglutaminases), whereas pyrazolo-pyrimidines in 21g-I may act as competitive inhibitors .
Biological Activity
(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a trifluoromethoxy group, which is known to enhance lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.
- Common Name : this compound
- CAS Number : 1213215-70-3
- Molecular Formula : C10H10F3NO
- Molecular Weight : 233.19 g/mol
The trifluoromethoxy group attached to the phenyl ring significantly influences the compound's electronic properties and biological activity, enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways, leading to alterations in cellular processes. Its mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can bind to receptors, influencing their activity and downstream signaling.
Research Findings
Recent studies have explored the biological activities of this compound, highlighting its potential in various therapeutic areas such as:
- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The modulation of inflammatory pathways suggests potential applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through specific mechanisms involving apoptosis induction.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a comparative table summarizing key characteristics:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Significant | Moderate | Enzyme inhibition, receptor modulation |
| (1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine | Moderate | Significant | Receptor binding |
| (1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine | High | Low | Enzyme inhibition |
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial efficacy of this compound, researchers found that the compound exhibited potent activity against various bacterial strains, including resistant strains. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness, showing promising results that warrant further exploration in drug development.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of this compound against human cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis. Mechanistic studies suggested that these effects were mediated through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
